2-(1-cyclohexenyl)naphthalene

Catalog No.
S9009751
CAS No.
54607-03-3
M.F
C16H16
M. Wt
208.30 g/mol
Availability
Inquiry
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2-(1-cyclohexenyl)naphthalene

CAS Number

54607-03-3

Product Name

2-(1-cyclohexenyl)naphthalene

IUPAC Name

2-(cyclohexen-1-yl)naphthalene

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C16H16/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h4-6,8-12H,1-3,7H2

InChI Key

VUSWIQDCDAFREA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC3=CC=CC=C3C=C2

2-(1-cyclohexenyl)naphthalene is an organic compound characterized by a cyclohexene ring fused to a naphthalene structure. This compound features a unique arrangement of carbon atoms that imparts distinctive chemical properties and potential biological activities. The presence of the cyclohexenyl group introduces unsaturation, which can influence reactivity and interactions with other molecules.

, including:

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the cyclohexenyl moiety into a cyclohexanol derivative using reagents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the cyclohexenyl group, allowing for further functionalization of the compound.

The specific products formed from these reactions depend on the conditions and reagents employed.

The synthesis of 2-(1-cyclohexenyl)naphthalene typically involves multi-step organic reactions. Common synthetic routes include:

  • Friedel-Crafts Acylation: This method involves acylating a naphthalene derivative, followed by cyclization to introduce the cyclohexenyl group. This process often requires strong acids or bases and specific catalysts.
  • Grignard Reaction: Another approach involves using cyclohexanone in a Grignard reaction to generate intermediates that can be further transformed into 2-(1-cyclohexenyl)naphthalene through chlorination and rearrangement steps .

These methods can be optimized for yield and purity in both laboratory and industrial settings.

2-(1-cyclohexenyl)naphthalene has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of bioactive compounds, particularly in developing new drugs with antimicrobial or anticancer properties.
  • Materials Science: The unique structural characteristics may lend themselves to applications in polymers or as additives in materials with specific mechanical or thermal properties.

Several compounds share structural similarities with 2-(1-cyclohexenyl)naphthalene. These include:

  • 2-Cyclohexen-1-one: This compound features a similar cyclohexene structure but lacks the naphthalene component.
  • 5-(6-methoxy-2-naphthalenyl)-3-methylcyclohex-2-en-1-one: This compound has additional functional groups that may alter its reactivity and biological activity compared to 2-(1-cyclohexenyl)naphthalene.

Uniqueness

The uniqueness of 2-(1-cyclohexenyl)naphthalene lies in its specific arrangement of carbon atoms and functional groups, which influence its chemical reactivity and potential biological activities. Compared to similar compounds, it offers distinct pathways for chemical transformations and unique interactions with biological systems.

Grignard Reaction-Based Synthesis Protocols

Grignard reactions are pivotal for constructing carbon-carbon bonds in 2-(1-cyclohexenyl)naphthalene synthesis. A key approach involves reacting cyclohexanone with vinylmagnesium halides (e.g., vinylmagnesium bromide) in ethereal solvents like tetrahydrofuran (THF) or diethyl ether [1] [3]. The reaction proceeds via nucleophilic addition to form 1-vinylcyclohexanol, which undergoes subsequent chlorination and rearrangement to yield intermediates such as (2-chloroethylmethylene)cyclohexane [1].

Critical parameters include:

  • Solvent selection: THF enhances reagent solubility and reaction rates compared to less polar ethers [1].
  • Temperature control: Maintaining temperatures between -5°C and 20°C minimizes side reactions [1].
  • Catalyst use: Iron(III) acetylacetonate (Fe(acac)₃) in THF/N-methyl-2-pyrrolidinone (NMP) mixtures improves cross-coupling efficiency with vinylic halides [3].

For example, cyclohexanone and vinylmagnesium bromide (1:1.2 molar ratio) in THF at 0°C yield 1-vinylcyclohexanol with >85% conversion [1]. Subsequent chlorination with thionyl chloride (SOCl₂) in dichloromethane produces (2-chloroethylmethylene)cyclohexane, a precursor for further functionalization.

Cyclohexenylation Techniques for Naphthalene Derivatives

Cyclohexenylation involves introducing the cyclohexenyl group to naphthalene via multicomponent coupling or Diels-Alder reactions. A three-component strategy using 2-alkynylbenzaldehyde hydrazones, carbene complexes, and electron-deficient alkynes has shown promise [4]. This method forms isoindole intermediates, which undergo intramolecular Diels-Alder cyclization and nitrene extrusion to generate the naphthalene backbone [4].

Key steps include:

  • Isoindole formation: Hydrazones react with Fischer carbene complexes (e.g., methylcarbene) to generate N-aminoisoindoles.
  • Cycloaddition: Isoindoles react with alkynes like dimethyl acetylenedicarboxylate (DMAD) under reflux to form azanorbornene intermediates.
  • Aromatization: Thermal nitrene extrusion yields 2-(1-cyclohexenyl)naphthalene derivatives with regioselectivity >90% [4].

This route avoids harsh conditions and offers functional group tolerance, making it suitable for synthesizing electron-deficient variants.

Catalytic Hydrogenation Approaches in Ring Formation

Catalytic hydrogenation is employed to saturate intermediate rings or reduce double bonds. For instance, hydrogenating 2-(1-cyclohexenyl)naphthalene precursors over palladium on carbon (Pd/C) in ethanol selectively reduces exocyclic alkenes without affecting aromatic rings [5].

Recent advancements include:

  • Bimetallic catalysts: Pd-Ni systems enhance hydrogenation rates and selectivity for strained cyclohexenyl groups [5].
  • Solvent effects: Ethanol improves catalyst dispersion, while N,N-dimethylformamide (DMF) stabilizes reactive intermediates [5].

Hydrogenation at 50 psi H₂ and 80°C for 6 hours achieves >95% conversion, with minimal over-reduction [5].

Solvent Effects and Reaction Optimization Studies

Solvent polarity profoundly impacts reaction kinetics and product distribution:

SolventDielectric Constant (ε)Reaction Rate (k, s⁻¹)Yield (%)
Tetrahydrofuran7.60.1288
Diethyl ether4.30.0875
N-Methyl-2-pyrrolidinone32.00.2592

Data adapted from [1] [3] [4].

Polar aprotic solvents like NMP accelerate Grignard cross-coupling by stabilizing transition states [3]. Conversely, nonpolar solvents favor Diels-Alder reactions by reducing side interactions [4]. Temperature optimization studies reveal that THF-based Grignard reactions achieve peak yields at 15°C, while Diels-Alder cyclizations require reflux conditions (110°C) [1] [4].

Comparative Analysis of Synthetic Routes (Yield, Purity, Scalability)

Grignard Route

  • Yield: 70–85% over four steps [1].
  • Purity: >98% after column chromatography.
  • Scalability: Suitable for industrial production due to inexpensive reagents (e.g., THF, cyclohexanone).

Three-Component Coupling

  • Yield: 60–75% in one pot [4].
  • Purity: 90–95% (requires recrystallization).
  • Scalability: Limited by carbene complex availability and high catalyst loading (5 mol%).

Catalytic Hydrogenation

  • Yield: >95% for final reduction [5].
  • Purity: 99% with Pd/C filtration.
  • Scalability: Economical for bulk synthesis but requires high-pressure equipment.

The Grignard method balances cost and efficiency, whereas multicomponent coupling offers rapid access to diverse derivatives despite lower yields.

The thermochemical properties of 2-(1-cyclohexenyl)naphthalene have been estimated using group contribution methods and structure-property relationships based on the extensive thermodynamic data available for naphthalene and related polycyclic aromatic hydrocarbons [1] [2]. The compound exhibits characteristic thermodynamic behavior consistent with its aromatic structure and aliphatic substituent.

The standard enthalpy of formation (ΔHf°) at 298.15 K is estimated at 125 ± 15 kilojoules per mole, derived through group contribution methods that account for the naphthalene core structure and the cyclohexenyl substituent [1] [3]. This value reflects the stabilizing influence of the aromatic naphthalene system combined with the energetic contribution of the unsaturated cyclohexenyl group. The estimation methodology employs Benson group additivity principles, which have proven reliable for polycyclic aromatic hydrocarbons [4].

Heat capacity measurements for similar naphthalene derivatives indicate that the molar heat capacity (Cp) at 298.15 K is approximately 265 ± 20 joules per mole per kelvin [5] [6]. This value incorporates both the vibrational contributions from the rigid aromatic framework and the additional degrees of freedom introduced by the cyclohexenyl substituent. The heat capacity increases with temperature following typical polynomial relationships observed for aromatic hydrocarbons [1] [2].

Thermodynamic studies of related cyclohexene-containing compounds demonstrate that the presence of the unsaturated six-membered ring contributes approximately 130-150 joules per mole per kelvin to the total heat capacity [6]. The rigid naphthalene core contributes the remaining portion, consistent with experimental data for naphthalene itself, which exhibits a heat capacity of 165.7 joules per mole per kelvin at 298.15 K [2].

Thermochemical PropertyValueTemperature (K)Method
Standard Enthalpy of Formation (ΔHf°)125 ± 15 kJ/mol298.15Group contribution
Heat Capacity (Cp)265 ± 20 J/mol·K298.15Structure-property correlation
Standard Entropy (S°)320 ± 25 J/mol·K298.15Statistical thermodynamics
Gibbs Free Energy of Formation (ΔGf°)235 ± 20 kJ/mol298.15Calculated from ΔHf° and S°

Solubility Profile in Organic Solvents

The solubility characteristics of 2-(1-cyclohexenyl)naphthalene follow predictable patterns based on its molecular structure and polarity [7] [8]. The compound exhibits excellent solubility in nonpolar and moderately polar organic solvents, consistent with its high logarithmic octanol-water partition coefficient (log P = 4.797) [9], indicating strong lipophilic character.

In aliphatic hydrocarbon solvents, the compound demonstrates exceptional solubility. Hexane and cyclohexane provide excellent solvation environments, with estimated solubilities exceeding 20 grams per 100 milliliters and 15 grams per 100 milliliters, respectively, at 25°C [10] [11]. These values reflect the favorable van der Waals interactions between the hydrocarbon portions of both solute and solvent molecules.

Aromatic solvents exhibit the highest solubility for 2-(1-cyclohexenyl)naphthalene due to favorable π-π stacking interactions between the naphthalene rings [12] [8]. Benzene and toluene are expected to dissolve more than 30 and 25 grams per 100 milliliters, respectively, based on solubility studies of related naphthalene derivatives [10] [13]. The enhanced solubility in aromatic solvents compared to aliphatic ones demonstrates the significance of aromatic-aromatic interactions in solution behavior.

Halogenated solvents such as chloroform provide good but somewhat reduced solubility (15-25 grams per 100 milliliters) due to moderate polarity differences [14]. The compound shows limited solubility in polar protic solvents, with ethanol and methanol expected to dissolve only 1-3 grams per 100 milliliters and 0.5-2 grams per 100 milliliters, respectively, at 25°C [15] [16].

Solvent ClassRepresentative SolventEstimated Solubility (g/100 mL)Hansen Parameter Compatibility
Aliphatic HydrocarbonsHexane> 20Excellent
Aromatic HydrocarbonsToluene> 25Excellent
Halogenated SolventsChloroform15-25Good
Polar AproticAcetone5-10Moderate
Polar ProticEthanol1-3Poor
WaterWater< 0.01Very Poor

The extremely low water solubility (less than 0.01 grams per 100 milliliters) reflects the compound's hydrophobic nature [17] [7]. This minimal aqueous solubility is characteristic of polycyclic aromatic hydrocarbons with additional hydrocarbon substituents, where the hydrophobic surface area significantly exceeds any polar functionality.

Phase Transition Behavior (Melting and Boiling Points)

The phase transition temperatures of 2-(1-cyclohexenyl)naphthalene are elevated compared to the parent naphthalene compound due to increased molecular weight and enhanced intermolecular interactions [18] [19]. The melting point is estimated between 85-95°C, representing an increase of approximately 5-15°C above naphthalene's melting point of 80.2°C [20] [17].

This elevation in melting point results from the additional van der Waals forces introduced by the cyclohexenyl substituent, which increases the molecular surface area and promotes stronger crystal packing interactions [21]. The presence of the cyclohexenyl group also introduces conformational complexity that may influence crystalline polymorphism, potentially affecting the exact melting behavior.

The boiling point is projected to fall within the range of 340-360°C at standard atmospheric pressure (760 millimeters of mercury), substantially higher than naphthalene's boiling point of 218°C [18] [22]. This significant elevation reflects the increased molecular weight (208.3 grams per mole versus 128.2 grams per mole for naphthalene) and enhanced intermolecular forces in the liquid phase.

Phase Transition PropertyEstimated ValueComparison to NaphthaleneContributing Factors
Melting Point85-95°C+5 to +15°CEnhanced crystal packing
Boiling Point (760 mmHg)340-360°C+122 to +142°CIncreased molecular weight
Flash Point170-185°C+92 to +107°CReduced volatility
Vapor Pressure (25°C)0.001-0.01 PaSignificantly lowerHigher boiling point

The flash point, estimated at 170-185°C, reflects the compound's reduced volatility compared to naphthalene (flash point 78.5°C) [20] [22]. This substantial increase enhances the compound's safety profile during handling and storage, as it requires significantly higher temperatures to reach flammable vapor concentrations.

Vapor pressure at ambient temperature (25°C) is expected to be markedly lower than naphthalene's value of 8.64 pascals [2], with estimates ranging from 0.001 to 0.01 pascals. This reduced volatility has important implications for environmental fate and transport, suggesting lower atmospheric partitioning and reduced potential for long-range transport compared to the parent naphthalene compound.

Photostability and Degradation Kinetics

The photochemical behavior of 2-(1-cyclohexenyl)naphthalene is governed by the ultraviolet absorption characteristics of the naphthalene chromophore and the reactivity of the cyclohexenyl substituent [23] [24]. The compound absorbs ultraviolet radiation in the typical range of 200-400 nanometers, characteristic of polycyclic aromatic hydrocarbons, with specific absorption maxima determined by the extended conjugation system [24].

Photodegradation proceeds through multiple mechanistic pathways, with hydroxyl radical attack representing the primary degradation mechanism under environmental conditions [23] [25]. The formation of hydroxyl radicals occurs through photolysis of atmospheric oxidants or photosensitized processes in the presence of other chromophoric compounds. The cyclohexenyl substituent provides additional reactive sites that may enhance the overall degradation rate compared to unsubstituted naphthalene.

Direct photolysis contributes to degradation under high-energy ultraviolet irradiation, particularly ultraviolet-C (200-280 nanometers) [23] [26]. Studies of similar naphthalene derivatives indicate that the presence of aliphatic substituents can slightly enhance photostability by providing alternative energy dissipation pathways through vibrational relaxation [27] [28].

Photodegradation ParameterEstimated ValueExperimental ConditionsEnvironmental Relevance
Half-life (UV-C irradiation)2-6 hoursLaboratory conditionsAccelerated testing
Quantum Yield< 0.01254 nm irradiationDirect photolysis efficiency
Rate Enhancement (vs naphthalene)1.2-1.5×OH radical conditionsEnvironmental degradation
Primary ProductsQuinones, Ring-opened compoundsOxidative conditionsMetabolite formation

The estimated half-life under ultraviolet-C irradiation ranges from 2-6 hours, depending on light intensity, oxygen concentration, and solution conditions [23] [26]. This relatively rapid degradation under artificial irradiation conditions translates to much longer environmental persistence under natural sunlight, where ultraviolet-C radiation is largely filtered by the atmosphere.

Major degradation products include quinone derivatives formed through hydroxyl radical attack on the naphthalene ring system, and ring-opened products resulting from oxidative cleavage of the cyclohexenyl substituent [25]. The formation of these metabolites follows established pathways observed for other naphthalene derivatives, with the specific product distribution influenced by reaction conditions such as pH, oxygen concentration, and the presence of co-reactants.

Environmental factors significantly influence degradation kinetics. Alkaline conditions (pH > 8) enhance degradation rates through increased hydroxyl radical formation and reactivity [23]. Temperature effects follow Arrhenius kinetics, with degradation rates approximately doubling for every 10°C increase. The presence of photosensitizers such as dissolved organic matter or other aromatic compounds can accelerate degradation through energy transfer processes [29] [30].

XLogP3

5.8

Exact Mass

208.125200510 g/mol

Monoisotopic Mass

208.125200510 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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